(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
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Overview
Description
Mutant IDH1-IN-2 is a small molecule inhibitor specifically designed to target the mutant form of isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are frequently observed in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma. These mutations result in a neomorphic enzyme activity that produces the oncometabolite 2-hydroxyglutarate, which contributes to tumorigenesis by altering cellular metabolism and epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mutant IDH1-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of Mutant IDH1-IN-2 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and selectivity for the mutant IDH1 enzyme.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry
Industrial Production Methods
Industrial production of Mutant IDH1-IN-2 involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This is achieved through process optimization, including the use of high-throughput screening for reaction conditions and the implementation of robust purification protocols .
Chemical Reactions Analysis
Types of Reactions
Mutant IDH1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of Mutant IDH1-IN-2 with modified functional groups, which can be further evaluated for their biological activity and selectivity .
Scientific Research Applications
Mutant IDH1-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of IDH1 mutations in cancer and to develop targeted therapies for IDH1-mutant cancers.
Epigenetic Studies: The compound helps in understanding the epigenetic changes induced by IDH1 mutations and their impact on gene expression and cellular differentiation.
Drug Development:
Mechanism of Action
Mutant IDH1-IN-2 exerts its effects by selectively inhibiting the mutant form of the IDH1 enzyme. The compound binds to the active site of the mutant enzyme, preventing the conversion of isocitrate to 2-hydroxyglutarate. This inhibition restores normal cellular metabolism and reduces the production of the oncometabolite, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Ivosidenib: A selective inhibitor of mutant IDH1, used in the treatment of acute myeloid leukemia.
Enasidenib: Targets mutant IDH2 and is used for similar therapeutic purposes.
AG-881: A dual inhibitor of mutant IDH1 and IDH2, currently under investigation for its therapeutic potential .
Uniqueness of Mutant IDH1-IN-2
Mutant IDH1-IN-2 is unique due to its high selectivity and potency against the mutant IDH1 enzyme. Unlike other inhibitors, it has shown promising results in preclinical studies, demonstrating its potential as a lead compound for developing new therapies targeting IDH1-mutant cancers .
Properties
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCXJFDMAWAIM-FXAWDEMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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